- Enantioselective Allylic Etherification: Selective Coupling of Two Unactivated Alcohols, Angewandte Chemie, 2011, 50(24), 5568-5571

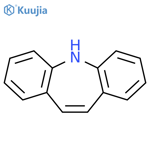

Cas no 942939-38-0 ((S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine)

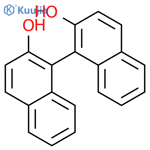

![(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine structure](https://es.kuujia.com/scimg/cas/942939-38-0x500.png)

942939-38-0 structure

Nombre del producto:(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine

Número CAS:942939-38-0

MF:C34H22NO2P

Megavatios:507.51774930954

MDL:MFCD22666424

CID:2602913

PubChem ID:46844662

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Propiedades químicas y físicas

Nombre e identificación

-

- 5-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine

- 5-(11bS)-Dinaphtho[2,1-d:1′,2′-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine (ACI)

- SCHEMBL12936982

- 5-(11bR)-Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine

- 5-(11bR)-5H-Dibenz[b,f]azepine-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl

- AKOS030529660

- (S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine

- 2-{12,14-DIOXA-13-PHOSPHAPENTACYCLO[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]TRICOSA-1(15),2(11),3,5,7,9,16,18,20,22-DECAEN-13-YL}-2-AZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7,9,12,14-HEPTAENE

- 2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0(2),(1)(1).0(3),?.0(1)?,(2)(3)]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl}-2-azatricyclo[9.4.0.0(3),?]pentadeca-1(11),3,5,7,9,12,14-heptaene

- (S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine

- (R)-(-)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE

- 11-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)benzo[b][1]benzazepine

- CS-0035144

- SY078471

- CS-0081453

- D72077

- 2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0?,??.0?,?.0??,??]tricosa-1(15),2(11),3(8),4,6,9,16,18(23),19,21-decaen-13-yl}-2-azatricyclo[9.4.0.0?,?]pentadeca-1(11),3,5,7,9,12,14-heptaene

- MFCD31807635

- (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine

- MFCD22666424

- (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine, >=95% (elemental analysis)

- (R)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine

- 3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine

- 5-((11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yl)-5H-dibenzo[b,f]azepine

- 5-(11bS)-Dinaphtho[2,1-d:1 inverted exclamation mark ,2 inverted exclamation mark -f][1,3,2]dioxaphosphepin-4-yl-5H-dibenz[b,f]azepine

- AS-74484

- 1265884-98-7

- D72585

- 942939-38-0

- (S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine

-

- MDL: MFCD22666424

- Renchi: 1S/C34H22NO2P/c1-5-13-27-23(9-1)19-21-31-33(27)34-28-14-6-2-10-24(28)20-22-32(34)37-38(36-31)35-29-15-7-3-11-25(29)17-18-26-12-4-8-16-30(26)35/h1-22H

- Clave inchi: KOVOHCVLXRKTGN-UHFFFAOYSA-N

- Sonrisas: O1P(N2C3C(=CC=CC=3)C=CC3C2=CC=CC=3)OC2C=CC3C(C=2C2C1=CC=C1C=2C=CC=C1)=CC=CC=3

Atributos calculados

- Calidad precisa: 507.13881594g/mol

- Masa isotópica única: 507.13881594g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 38

- Cuenta de enlace giratorio: 1

- Complejidad: 797

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Superficie del Polo topológico: 29.5Ų

- Xlogp3: 9.9

Propiedades experimentales

- Sensibilidad: air sensitive, moisture sensitive

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A857931-100mg |

(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine |

942939-38-0 | 98% 99%ee | 100mg |

$20.0 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S64660-250mg |

(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a |

942939-38-0 | 97% | 250mg |

¥1758.0 | 2024-07-19 | |

| Ambeed | A857931-250mg |

(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine |

942939-38-0 | 98% 99%ee | 250mg |

$48.0 | 2025-02-20 | |

| Ambeed | A857931-5g |

(S)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine |

942939-38-0 | 98% 99%ee | 5g |

$595.0 | 2025-02-20 | |

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | 601157-500mg |

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine |

942939-38-0 | 97% | 500mg |

¥2680.0 | 2024-07-19 | |

| 1PlusChem | 1P00IIHW-100mg |

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine |

942939-38-0 | >98% | 100mg |

$65.00 | 2024-04-19 | |

| eNovation Chemicals LLC | D760893-5g |

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a:3,4-a']dinaphthalen-4-yl)-dibenzo[b,f]azepine |

942939-38-0 | 97% | 5g |

$330 | 2024-06-06 | |

| Aaron | AR00IIQ8-50mg |

(S)-(+)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE |

942939-38-0 | 97% | 50mg |

$8.00 | 2025-02-10 | |

| Aaron | AR00IIQ8-5g |

(S)-(+)-N-(3,5-DIOXA-4-PHOSPHACYCLOHEPTA[2,1-A:3,4-A']DINAPHTHALEN-4-YL)-DIBENZO[B,F]AZEPINE |

942939-38-0 | 97% | 5g |

$283.00 | 2025-02-10 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTL378-100mg |

2-{12,14-dioxa-13-phosphapentacyclo[13.8.0.0²,¹¹.0³,⁸.0¹⁸,²³]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl}-2-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaene |

942939-38-0 | 95% | 100mg |

¥122.0 | 2024-04-15 |

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ; 30 min, 50 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C; -78 °C → 23 °C; 8 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water ; 23 °C

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C; -78 °C; -78 °C → 23 °C; 8 h, 23 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C; 1 h, -78 °C

1.2 Solvents: Tetrahydrofuran ; 40 min, -78 °C; overnight, -78 °C → rt

1.2 Solvents: Tetrahydrofuran ; 40 min, -78 °C; overnight, -78 °C → rt

Referencia

- Regio- and enantioselective rhodium-catalyzed addition of 1,3-diketones to allenes: Construction of asymmetric tertiary and quaternary all carbon centers, Angewandte Chemie, 2017, 56(7), 1903-1907

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 30 min, 283 K; overnight, rt

Referencia

- Chiral Dibenzazepine-Based P-Alkene Ligands and Their Rhodium Complexes: Catalytic Asymmetric 1,4 Additions to Enones, Organometallics, 2008, 27(24), 6605-6613

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Phosphorus trichloride Catalysts: N-Methyl-2-pyrrolidone ; 30 min, 50 °C

1.2 Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.3 -78 °C; -78 °C → 23 °C; overnight, 23 °C

1.2 Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.3 -78 °C; -78 °C → 23 °C; overnight, 23 °C

Referencia

- Direct, Enantioselective Iridium-Catalyzed Allylic Amination of Racemic Allylic Alcohols, Angewandte Chemie, 2012, 51(14), 3470-3473

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Triethylamine , Phosphorus trichloride Solvents: Dichloromethane ; rt → 0 °C; 3 h, 0 °C; rt; 16 h, rt

Referencia

- Computationally Guided Catalyst Design in the Type I Dynamic Kinetic Asymmetric Pauson-Khand Reaction of Allenyl Acetates, Journal of the American Chemical Society, 2017, 139(42), 15022-15032

Synthetic Routes 6

Condiciones de reacción

1.1 Reagents: Triethylamine , Phosphorus trichloride Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C; 10 min, 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C; 1 h, -78 °C

1.4 Solvents: Tetrahydrofuran ; 45 min, -78 °C; overnight, -78 °C → rt

1.2 Solvents: Tetrahydrofuran ; 20 min, 0 °C; 10 min, 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 25 min, -78 °C; 1 h, -78 °C

1.4 Solvents: Tetrahydrofuran ; 45 min, -78 °C; overnight, -78 °C → rt

Referencia

- Enantioselective Allylation of Alkenyl Boronates Promotes a 1,2-Metalate Rearrangement with 1,3-Diastereocontrol, Journal of the American Chemical Society, 2021, 143(13), 4921-4927

Synthetic Routes 7

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 1 h; cooled; 243 - 253 K; 80 min; 17 h

Referencia

- Optimized Syntheses of Optically Pure P-Alkene Ligands: Crystal Structures of a Pair of P-Stereogenic Diastereomers, Synthesis, 2016, 48(8), 1117-1121

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ; 1 h, rt → 50 °C; 80 °C; 80 °C → -78 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C

1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 15 °C; 18 h, 15 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C

1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 15 °C; 18 h, 15 °C

Referencia

- Catalytic asymmetric C-C cross-couplings enabled by photoexcitation, Nature Chemistry, 2021, 13(6), 575-580

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Phosphorus trichloride Catalysts: Dimethylformamide ; 30 min, 50 °C; 50 °C → 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 23 °C; 8 h, 23 °C

1.2 Reagents: Sodium bicarbonate Solvents: Water

1.3 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C

1.4 Solvents: Tetrahydrofuran ; -78 °C; -78 °C → 23 °C; 8 h, 23 °C

Referencia

- Enantioselective allylic thioetherification: The effect of phosphoric acid diester on iridium-catalyzed enantioconvergent transformations, Angewandte Chemie, 2012, 51(34),

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Raw materials

- (r)-(-)-1,1'-binaphthyl-2,2'-dioxychlorophosphine

- P-5H-Dibenz[b,f]azepin-5-ylphosphonous dichloride

- Iminostilbene

- (1S)-[1,1'-Binaphthalene]-2,2'-diol

- (1R)-[1,1'-Binaphthalene]-2,2'-diol

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Preparation Products

(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine Literatura relevante

-

Chen Chen,Qiao Sun,Dong-Xue Ren,Rui Zhang,Feng-Ying Bai,Yong-Heng Xing,Zhan Shi CrystEngComm, 2013,15, 5561-5573

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183

942939-38-0 ((S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine) Productos relacionados

- 348579-14-6(N-cyclopropyl-3-methoxyaniline)

- 2174001-20-6(rac-(2R,6R)-2-amino-2-(2-chlorophenyl)-6-hydroxycyclohexan-1-one, trifluoroacetic acid)

- 2227869-21-6((2S)-2-amino-4-(4-fluorophenyl)but-3-en-1-ol)

- 2228522-75-4(2-(2-bromopropyl)-4-chloro-1-ethoxybenzene)

- 2034585-93-6(3-(2-bromophenyl)-N-{[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl}propanamide)

- 1464156-10-2(5-(HYDRAZINYLMETHYL)-1-(PROPAN-2-YL)-1H-IMIDAZOLE)

- 2680847-45-2(5-(1-Acetylpiperidin-3-yl)-1,3-oxazole-4-carboxylic acid)

- 98411-75-7(9H-Purine-9-propanol, 6-amino-8-bromo-)

- 90606-75-0(tert-Butyl 4-hydroxy-4-(pyridin-2-yl)piperidine-1-carboxylate)

- 2361813-14-9(Tert-butyl 3-[2-[methyl(prop-2-enoyl)amino]acetyl]-1,3-diazinane-1-carboxylate)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:942939-38-0)(S)-(+)-N-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a′]dinaphthalen-4-yl)-dibenzo[b,f]azepine

Pureza:99%/99%

Cantidad:1g/5g

Precio ($):172.0/536.0